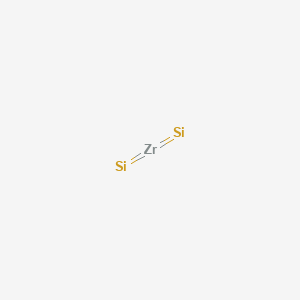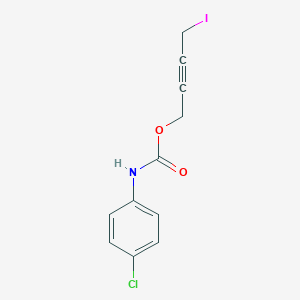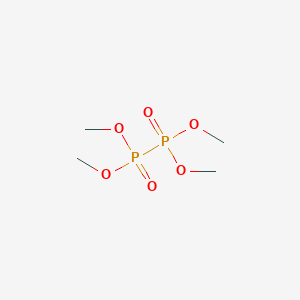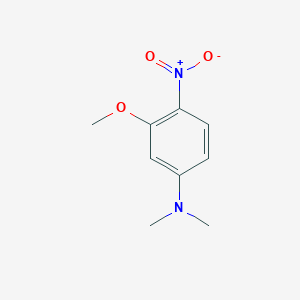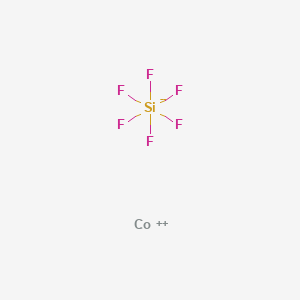
Indium Oxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium oxine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent dye that is used for cell labeling and tracking, as well as for the detection of lymphatic vessels and sentinel lymph nodes.
Aplicaciones Científicas De Investigación
Platelet Kinetics Studies : Indium-III, when complexed with oxine, has been utilized as a radioactive platelet label for thrombus imaging and platelet turnover studies. The combination of Indium-III and oxine offers advantages such as reduced blood requirements, higher labeling efficiency, and the ability to perform external imaging of platelet distribution in vivo (Heaton et al., 1979).
Lymphocyte Labeling and Function Study : Indium 111 oxine is used to label peripheral lymphocytes for studying cell kinetics. It has been observed that the concentration of Indium 111 oxine affects lymphocyte surface phenotype and antibody-dependent cellular cytotoxicity, indicating its role in immunological research (Signore et al., 1983).
Analytical Chemistry Applications : The extraction of indium from solutions using oxine has been studied, highlighting its application in the field of analytical chemistry. This includes the investigation of effects like pH value, oxine concentration, and temperature on the extraction process (Schweitzer & Coe, 1961).
Molecular Structure Analysis : Indium oxine’s molecular structure has been determined through X-ray crystallography, which is significant for its radiopharmaceutical use, such as in blood product labeling. This research aids in understanding the compound's interactions and stability in various environments (Green & Huffman, 1988).
Endothelial Cell Kinetics : Indium 111 oxine is used for labeling endothelial cells in studies related to bioprosthetic flow surfaces. Research into the retention of the radioisotope within cells and its adherence to surfaces has implications for cardiovascular and biomaterial studies (Patterson et al., 1989).
Polarographic Determination in Chemistry : The use of indium oxinate for the polarographic determination of indium after liquid-liquid extraction into molten naphthalene showcases its application in more advanced chemical analysis methods (Fujinaga & Puri, 1975).
Subcellular Localization Studies : Indium-111 in indium-111-labeled platelets has been employed to demonstrate its subcellular localization, aiding in understanding platelet function and kinetics at a cellular level (Hudson et al., 1981).
Influence on Lymphocyte Function : The comparison of indium oxine and indium-tropolone complexes on the function of isolated human lymphocytes has been studied. This research helps in understanding the effects of these substances on specific lymphocyte functions, relevant in immunology (Signore et al., 1985).
Propiedades
Número CAS |
14514-42-2 |
|---|---|
Nombre del producto |
Indium Oxine |
Fórmula molecular |
C27H18InN3O3 |
Peso molecular |
547.3 g/mol |
Nombre IUPAC |
indium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Clave InChI |
AEGSYIKLTCZUEZ-UHFFFAOYSA-K |
SMILES isomérico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Otros números CAS |
14514-42-2 |
Sinónimos |
(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



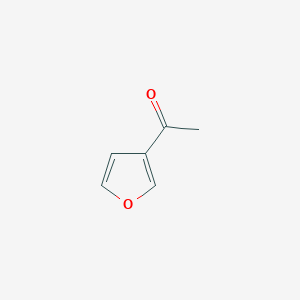
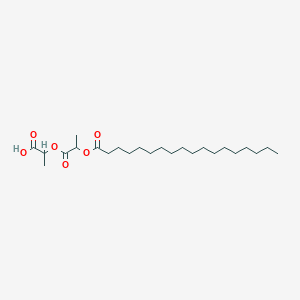
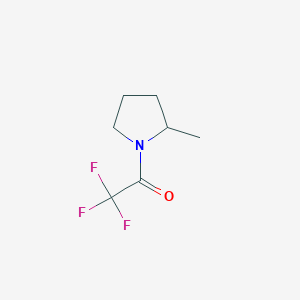
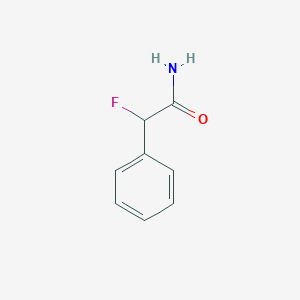
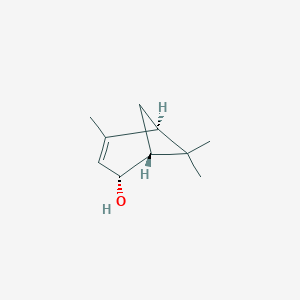
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)



